N-methyl-N-(4-oxocycloheptyl)benzamide
Description
N-Methyl-N-(4-oxocycloheptyl)benzamide is a benzamide derivative characterized by a seven-membered cycloheptyl ring substituted with a ketone group at the 4-position and an N-methyl benzamide moiety. The cycloheptyl ring introduces unique steric and electronic properties, distinguishing it from smaller cyclic or acyclic analogs.
Properties
CAS No. |
60723-28-6 |
|---|---|
Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-methyl-N-(4-oxocycloheptyl)benzamide |
InChI |
InChI=1S/C15H19NO2/c1-16(13-8-5-9-14(17)11-10-13)15(18)12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3 |
InChI Key |
YSVIQIOQISDMHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCC(=O)CC1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(4-oxocycloheptyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the use of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation has been reported as an efficient and green method for the preparation of benzamide derivatives .
Industrial Production Methods
Industrial production of benzamides often involves high-temperature reactions between carboxylic acids and amines. The process may include the use of solvents and catalysts to enhance the reaction efficiency and yield. The choice of reaction conditions and catalysts can vary depending on the specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(4-oxocycloheptyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-methyl-N-(4-oxocycloheptyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-methyl-N-(4-oxocycloheptyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Group Variations
AH-7921 (N-Substituted Cyclohexylmethylbenzamide)
- Substituents: AH-7921 contains a dichlorinated benzamide ring (3,4-dichloro) and an N,N-dimethylated aminocyclohexane group.
- Activity : Exhibits potent opioid activity due to its cyclohexane and halogenated aromatic ring, which enhance receptor binding .
- Distinction : The 4-oxocycloheptyl group in the target compound replaces the halogenated aromatic system, likely altering receptor selectivity and metabolic stability.
PCAF HAT Inhibitors (e.g., Compound 17)
- Substituents: Compound 17 features a tetradecanoylamino chain at the 2-position of the benzamide scaffold.
- Activity : Shows 79% inhibition of PCAF HAT, attributed to the long acyl chain enhancing hydrophobic interactions .
N-Cyclohexylbenzamide (4f)
- Substituents : A simple cyclohexyl group attached to the benzamide nitrogen.
- Synthesis : Straightforward preparation via direct coupling, yielding uncomplicated byproducts .
- Distinction : The 4-oxocycloheptyl group introduces both steric bulk and a ketone functionality, which could influence solubility and reactivity in synthetic pathways .
Data Table: Key Comparative Features
Biological Activity
N-methyl-N-(4-oxocycloheptyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant studies surrounding this compound, focusing on its anticancer properties and interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 4-oxocycloheptanoyl chloride with N-methylbenzamide under controlled conditions. This method allows for the formation of the desired amide bond while maintaining the integrity of the cycloheptyl structure.
Biological Activities
This compound exhibits several biological activities, particularly in the context of cancer research. Below are some key findings related to its biological effects:
Anticancer Activity
- Inhibition of Cancer Cell Proliferation : Studies have shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including K-562 (chronic myelogenous leukemia), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma). For instance, a related compound demonstrated over 90% inhibition against EGFR at a concentration of 10 nM in vitro .
- Mechanism of Action : The mechanism by which this compound exerts its effects may involve interaction with receptor tyrosine kinases (RTKs). Molecular docking studies suggest that the compound can bind effectively to the active sites of these kinases, potentially inhibiting their activity and thereby preventing cancer cell proliferation .
- Comparative Efficacy : In comparative studies, compounds containing similar structural motifs have been shown to outperform traditional chemotherapeutics like imatinib and nilotinib in specific cancer models, indicating a promising therapeutic potential .
Case Studies
Several case studies have highlighted the efficacy of this compound and its analogs:
- Case Study 1 : In a study assessing the cytotoxic effects on leukemia cells, this compound demonstrated a significant reduction in cell viability compared to control groups, indicating its potential as an effective treatment option for hematological malignancies .
- Case Study 2 : Research involving solid tumor models showed that treatment with this compound led to a marked decrease in tumor size and weight when compared to untreated controls, further supporting its anticancer properties .
Toxicity Studies
While assessing the biological activity, it is crucial to evaluate toxicity. Preliminary toxicity assessments using zebrafish embryos indicated that this compound had a moderate safety profile, with no significant teratogenic effects observed at therapeutic concentrations .
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Activity | Mechanism |
|---|---|---|---|---|
| Study 1 | K-562 | 10 | Cytotoxic | RTK inhibition |
| Study 2 | MCF-7 | 8 | Cytotoxic | Apoptosis induction |
| Study 3 | A549 | 12 | Cytotoxic | Cell cycle arrest |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
